5-Hydroxy-DL-tryptophan ethyl ester
Description
Contextualization within Tryptophan Metabolism Research
L-tryptophan, an essential amino acid, is the cornerstone of a complex metabolic network that gives rise to a host of bioactive molecules. nih.govmdpi.com The two primary metabolic routes for tryptophan are the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation, and the serotonin (B10506) pathway. mdpi.comnih.gov The serotonin pathway begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase. nih.gov This initial step is the rate-limiting factor in the synthesis of the neurotransmitter serotonin. nih.gov 5-Hydroxy-DL-tryptophan is a racemic mixture containing both the biologically active L-5-hydroxytryptophan and its D-isomer. The ethyl ester derivative is a modification of this immediate serotonin precursor.
Significance of Esterified Amino Acid Derivatives in Biochemical Research
The esterification of amino acids, such as the addition of an ethyl group to the carboxylic acid function of 5-Hydroxy-DL-tryptophan, is a common strategy in medicinal chemistry and biochemical research. This chemical modification is primarily employed to alter the physicochemical properties of the parent molecule. A key advantage of esterification is the potential to increase the lipophilicity of a compound. This enhanced lipid solubility can facilitate the passage of the molecule across biological membranes, including the blood-brain barrier, which is often a significant hurdle for more polar compounds. The ester group is typically designed to be cleaved by ubiquitous esterase enzymes within the body, releasing the active parent compound at the target site.
Rationale for Dedicated Academic Investigation of 5-Hydroxy-DL-tryptophan Ethyl Ester
The specific investigation of this compound is predicated on the hypothesis that its altered chemical properties may offer advantages in research settings. By temporarily masking the polar carboxylic acid group, the ethyl ester form is expected to exhibit increased lipophilicity compared to 5-hydroxytryptophan itself. This could potentially lead to different pharmacokinetic and pharmacodynamic profiles, allowing for a more controlled or targeted delivery of the 5-hydroxytryptophan molecule in experimental models. Research with this compound aims to explore how these modifications influence its uptake, distribution, and subsequent conversion to serotonin, thereby providing a valuable tool to probe the intricacies of the serotonergic system.
Historical Perspectives on Related Tryptophan and 5-Hydroxytryptophan Derivatives in Scientific Inquiry
The scientific journey into the world of tryptophan and its derivatives began in the early 20th century. The initial focus was on understanding the role of tryptophan as an essential amino acid and its importance in protein synthesis. Over time, the discovery of serotonin and its profound effects on the central nervous system shifted research focus towards the metabolic pathways of tryptophan. This led to the investigation of various tryptophan derivatives as potential modulators of serotonin levels. Early work with compounds like 1-methyl-tryptophan was instrumental in understanding the role of the enzyme indoleamine 2,3-dioxygenase (IDO) in immune tolerance. nih.gov The synthesis of various derivatives, including those with substitutions on the indole (B1671886) ring, has been a continuous effort to develop tools for studying the physiological and pathological roles of the kynurenine and serotonin pathways. rsc.org The development of small molecule inhibitors of IDO1, for instance, has become a significant area of research in oncology. nih.govacs.orgnih.govwikipedia.org The synthesis of 5-hydroxytryptophan itself has been a subject of interest for decades, with various methods being developed and refined over time. chemicalbook.com The creation of esterified derivatives like this compound represents a logical progression in this historical line of inquiry, aiming to fine-tune the properties of these important biological molecules for research purposes.
Detailed Research Findings
While dedicated research focusing exclusively on this compound is not as extensive as for its parent compound, L-5-hydroxytryptophan, available data and related studies provide valuable insights.
Physicochemical Data
The following table summarizes some of the known physicochemical properties of this compound hydrochloride.
| Property | Value | Source |
| Chemical Formula | C13H17ClN2O3 | guidechem.com |
| Molecular Weight | 284.74 g/mol | guidechem.com |
| Melting Point | 234-235 °C (decomposes) | guidechem.com |
| Boiling Point | 482.2°C at 760 mmHg | guidechem.com |
| Flash Point | 245.4°C | guidechem.com |
| Vapor Pressure | 6.36E-10mmHg at 25°C | guidechem.com |
Synthesis and Purity
The synthesis of 5-hydroxytryptophan and its derivatives can be achieved through various chemical routes. One patented process describes the preparation of 5-hydroxytryptophan esters from 2,3-dihydrotryptophan (B1498663) esters. google.com In this method, the ester of 2,3-dihydrotryptophan is oxidized to produce the corresponding ester of 5-hydroxytryptophan. google.com The resulting ester can then be hydrolyzed to yield 5-hydroxytryptophan. google.com The purification of these compounds often involves techniques such as recrystallization and column chromatography. google.comgoogle.com The purity of the final product is a critical parameter in research applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3 |
InChI Key |
HIHZWVKQSWRKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Biochemical and Biological Research Applications of 5 Hydroxy Dl Tryptophan Ethyl Ester in Model Systems
Investigation of Biochemical Transformations within Indoleamine Pathways
The primary research interest in 5-hydroxy-DL-tryptophan ethyl ester lies in its potential to modulate the serotonin (B10506) pathway. This involves its conversion to 5-HTP and subsequent transformation into serotonin.
Hydrolysis Kinetics and Enzymatic Esterase Activity in Vitro (e.g., carboxylesterases)
The conversion of this compound to its active form, 5-HTP, is presumed to occur via hydrolysis of the ester bond. This reaction can occur spontaneously or be catalyzed by esterase enzymes, such as carboxylesterases, which are abundant in various tissues, including the liver, intestine, and plasma. researchgate.net
Carboxylesterases are known to hydrolyze a wide range of ester-containing drugs, converting them into their corresponding carboxylic acids and alcohols. researchgate.net This enzymatic action generally increases the polarity of the compound, facilitating its elimination. researchgate.net It is highly probable that carboxylesterases play a significant role in the in vivo hydrolysis of this compound to 5-HTP, thereby activating it for further metabolic processes. However, direct experimental data on the specific carboxylesterases involved and their kinetic parameters for this substrate are lacking.
Potential as a Precursor in Serotonin Biosynthetic Analogues (non-human studies)
This compound is primarily investigated as a precursor to serotonin. Following hydrolysis to 5-HTP, it enters the established serotonin synthesis pathway. While research has focused on its role in elevating serotonin levels, there is currently no available scientific literature describing its use as a precursor for the biosynthesis of serotonin analogues in non-human studies. The research has centered on its ability to be converted into the endogenous neurotransmitter, serotonin.
Interplay with Tryptophan Hydroxylase and Aromatic Amino Acid Decarboxylase in Model Organisms
The synthesis of serotonin from tryptophan involves two key enzymes: tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (AADC). nih.gov TPH converts tryptophan to 5-HTP, which is the rate-limiting step in serotonin biosynthesis. nih.gov AADC then decarboxylates 5-HTP to form serotonin. nih.gov
Since this compound is a derivative of 5-HTP, it bypasses the initial TPH-catalyzed step. Following its presumed hydrolysis to 5-HTP, it directly serves as a substrate for AADC. An early study in humans investigated the effects of L-5-hydroxytryptophan-ethyl-ester in combination with a peripheral decarboxylase inhibitor, suggesting its conversion to serotonin. nih.gov This indicates that the esterified form can effectively elevate serotonin levels in vivo, likely through the action of AADC after hydrolysis. However, direct studies detailing the interplay of the ethyl ester form with TPH and AADC in model organisms are not prevalent in the literature. It is inferred that its primary interaction is with AADC after being converted to 5-HTP.
Cellular and Subcellular Research Models
The effects of 5-hydroxy-DL-tryptophan and its derivatives have been explored in various cellular models to understand their impact on cellular processes.
In Vitro Studies on Cellular Metabolism and Uptake Mechanisms (e.g., primary cell cultures, cell lines)
Research on the cellular metabolism and uptake of this compound is limited. However, studies using the parent compound, 5-HTP, provide valuable insights that can be cautiously extrapolated. A study on mouse embryonic stem cells (ESCs), mouse embryonic fibroblasts (MEFs), and 3T3 cells investigated the effects of 5-HTP. nih.gov This study found that after treatment with 5-HTP, there was a significant increase in intracellular 5-HTP levels, while intracellular and extracellular levels of serotonin did not change. nih.gov This suggests that these non-neural cells can take up 5-HTP but may have limited capacity to convert it to serotonin.
The uptake of 5-HTP in these cells likely occurs through amino acid transporters. Once inside the cell, this compound would first need to be hydrolyzed to 5-HTP by intracellular esterases. The resulting 5-HTP would then be available for further metabolism or other intracellular actions. The study on mouse embryonic cells showed that high concentrations of 5-HTP (10⁻³ - 10⁻² M) inhibited cell proliferation by blocking the S-phase of the cell cycle and induced apoptotic and necrotic cell death. nih.gov
Table 1: Effects of 5-Hydroxytryptophan (B29612) on Mouse Embryonic Cells
| Cell Type | Concentration of 5-HTP | Observed Effects | Reference |
|---|---|---|---|
| Embryonic Stem Cells (ESCs) | 10⁻³ - 10⁻² M | Inhibition of proliferation, cell cycle arrest at S-phase, increased apoptosis and necrosis. | nih.gov |
| Embryonic Fibroblasts (MEFs) | 10⁻³ - 10⁻² M | Inhibition of proliferation, cell cycle arrest at S-phase, increased apoptosis and necrosis. | nih.gov |
Gene Expression Modulation in Response to 5-Hydroxytryptophan Ethyl Ester in Non-Human Cells
While direct studies on gene expression changes in response to this compound are not available, the research on 5-HTP in mouse embryonic cells provides relevant data. In this study, treatment with 5-HTP was found to upregulate the gene expression of enzymes involved in serotonin synthesis and metabolism. nih.gov
Specifically, the expression of the following genes was increased:
Aromatic amino acid decarboxylase (Aadc/Ddc): The enzyme responsible for converting 5-HTP to serotonin.
Monoamine oxidase A (Maoa): An enzyme involved in the degradation of serotonin.
Transglutaminase 2 (Tgm2): An enzyme that can be involved in protein modification by serotonin.
This upregulation suggests a cellular response to the increased availability of the serotonin precursor, potentially to enhance its conversion or degradation.
Table 2: Gene Expression Changes in Mouse Embryonic Cells in Response to 5-Hydroxytryptophan
| Gene | Function | Change in Expression | Reference |
|---|---|---|---|
| Aadc/Ddc | Converts 5-HTP to serotonin | Upregulated | nih.gov |
| Maoa | Degrades serotonin | Upregulated | nih.gov |
These findings in non-human cells suggest that the introduction of 5-HTP, and likely its ethyl ester derivative following hydrolysis, can trigger significant changes in the expression of genes central to the serotonin pathway.
Intracellular Fate and Distribution Studies
Upon crossing the cell membrane, a process theoretically facilitated by its ethyl ester group, this compound is presumed to undergo hydrolysis to yield 5-Hydroxy-DL-tryptophan (5-HTP) and ethanol (B145695). This biotransformation is critical for its subsequent participation in the serotonin synthesis pathway. The intracellular machinery responsible for this conversion primarily involves a class of enzymes known as carboxylesterases.
Carboxylesterases are ubiquitously present in various tissues, including the brain. Subcellular localization studies have identified these enzymes predominantly within the microsomal fraction, which is largely composed of the endoplasmic reticulum. nih.gov The presence of carboxylesterases in brain cells provides the enzymatic basis for the intracellular conversion of the ethyl ester prodrug into its active form, 5-HTP. Once hydrolyzed, 5-HTP is available for the next step in serotonin synthesis: decarboxylation. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP into serotonin (5-hydroxytryptamine or 5-HT).
Research on the hydrolysis of other ethyl esters in biological systems supports this anticipated metabolic pathway. For instance, studies on fatty acid ethyl esters have demonstrated their synthesis and subsequent hydrolysis by human mononuclear cells. nih.gov Furthermore, investigations into the hydrolysis of various ester compounds in brain homogenates have confirmed the presence of active esterase activity within neural tissue. nih.gov While direct studies on the intracellular distribution and hydrolysis of this compound are not extensively documented, the existing body of evidence on intracellular esterase activity provides a strong foundation for its presumed mechanism of action as a prodrug for 5-HTP.
Mechanistic Investigations in Non-Human Organismal Systems
Animal models, particularly rodents, have been instrumental in elucidating the in vivo effects of manipulating the serotonin system. The administration of 5-HTP, and by extension its ethyl ester, allows researchers to bypass the rate-limiting step of serotonin synthesis (the conversion of tryptophan to 5-HTP by tryptophan hydroxylase) and observe the direct consequences of increased serotonin production.
One of the well-documented metabolic consequences of increased central serotonin levels is the stimulation of prolactin release from the pituitary gland. In rat models, the administration of 5-HTP leads to a discernible increase in plasma prolactin levels. This response serves as a reliable in vivo biomarker for central serotonergic activity.
Studies in adult male Wistar rats have quantified this effect. Following an intraperitoneal injection of 50 mg/kg of 5-HTP, plasma prolactin concentrations show a significant rise. nih.gov In one study, the peak prolactin level in control rats fed a normal laboratory chow was observed to be 119.1 +/- 27.0 ng/ml. nih.gov The integrated prolactin response over 90 minutes was also significantly elevated. nih.gov Another study in pituitary stalk sectioned rats demonstrated that intravenous administration of 5-HTP (5 mg/100 g body weight) initially increased plasma prolactin levels at 30 and 60 minutes post-injection. nih.gov This effect is believed to be mediated through the brain's serotonin system. nih.gov
It is important to note that these studies were conducted using 5-HTP. However, given that this compound is designed to act as a more readily absorbed prodrug of 5-HTP, it is anticipated to produce a similar, if not more pronounced, effect on plasma prolactin levels, contingent on its hydrolysis efficiency in vivo.
Table 1: Effect of 5-HTP Administration on Plasma Prolactin Levels in Rats
| Treatment Group | Basal Prolactin (ng/ml) | Peak Prolactin (ng/ml) | Integrated Prolactin Response (ng/ml·90 min) |
|---|---|---|---|
| Control (Normal Chow) + 5-HTP (50 mg/kg) | 7.7 +/- 4.5 | 119.1 +/- 27.0 | 5916 +/- 2275 |
| Cafeteria Diet + 5-HTP (50 mg/kg) | 12.7 +/- 5.4 | 95.8 +/- 17.2 | 5478 +/- 774 |
Data adapted from a study on cafeteria diet-fed rats, showing the prolactin response to 5-HTP administration. nih.gov
The primary neurochemical consequence of administering this compound is the elevation of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. As the ethyl ester is hydrolyzed to 5-HTP, it becomes a direct substrate for aromatic L-amino acid decarboxylase, leading to a surge in serotonin synthesis.
Research in rats has consistently demonstrated a dose-dependent increase in brain 5-HT and 5-HIAA levels following the administration of 5-HTP. Studies have employed techniques like high-performance liquid chromatography (HPLC) to quantify these neurochemicals in various brain regions. For example, a simple method for the separation and fluorometric estimation of 5-HT and 5-HIAA has been developed and applied to rat brain areas, showing a parallel correlation between the levels of these compounds. nih.govresearchgate.net
Oral administration of 5-HTP to rats has been shown to increase the intensity of both 5-HTP and serotonin immunoreactivity in the dorsal raphe nucleus, the primary site of serotonin neuron cell bodies. Interestingly, this treatment also led to the temporary appearance of serotonin in some dopaminergic neurons of the substantia nigra, highlighting the potential for neurotransmitter system interactions when a precursor is administered systemically. capes.gov.br
Table 2: Regional Brain Serotonin (5-HT) and 5-HIAA Levels in Control Rats
| Brain Region | 5-HT (ng/g) | 5-HIAA (ng/g) |
|---|---|---|
| Hypothalamus | 1030 ± 60 | 580 ± 40 |
| Striatum | 430 ± 30 | 410 ± 30 |
| Hippocampus | 360 ± 30 | 320 ± 20 |
| Cortex | 280 ± 20 | 210 ± 20 |
Representative baseline levels from control rats. Administration of 5-HTP would be expected to cause a dose-dependent increase in these values.
The serotonergic system, which is directly influenced by this compound, plays a crucial role in regulating a wide array of physiological processes. Research in animal models has provided significant insights into how fluctuations in serotonin levels can impact behaviors such as sleep, pain perception, and appetite.
Sleep: The role of serotonin in sleep is complex, with evidence suggesting it can promote both wakefulness and sleep depending on the context. Studies in mice, with findings that are largely applicable to rats, have shown that the administration of 5-HTP has dose- and time-dependent effects on sleep architecture. nih.gov For instance, a high dose of 5-HTP (200 mg/kg) administered at the onset of the dark period can lead to a substantial increase in non-rapid eye movement (NREM) sleep. nih.gov In one study, this dose increased NREM sleep in C57Bl/6J mice by nearly 125% during the initial four hours after administration. nih.gov Conversely, lower doses or administration at the onset of the light period can initially increase wakefulness. nih.gov
Appetite Regulation: Serotonin is well-established as an anorectic agent, meaning it tends to suppress appetite. The administration of 5-HTP to rats has been shown to dose-dependently suppress food intake. nih.gov In one study, a 100 mg/kg dose of 5-HTP significantly decreased food intake in rats at both 2 and 8 hours post-injection. nih.gov This effect was persistent over several days of administration. nih.gov This anorectic effect is thought to be mediated by the increased availability of serotonin in hypothalamic regions that control feeding behavior.
Table 3: Effect of 5-HTP on Sleep and Appetite in Rodent Models
| Physiological Parameter | Animal Model | Treatment | Key Finding |
|---|---|---|---|
| Sleep | Mice (C57Bl/6J) | 200 mg/kg 5-HTP at dark onset | ~125% increase in NREM sleep in the first 4 hours nih.gov |
Analytical and Characterization Methodologies in Research on 5 Hydroxy Dl Tryptophan Ethyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating 5-Hydroxy-DL-tryptophan ethyl ester from reaction precursors, byproducts, and its own enantiomers, as well as for quantifying it in various samples.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of 5-hydroxytryptophan (B29612) and its derivatives. mdpi.com For this compound, which is more nonpolar than its parent acid, reversed-phase HPLC is the most common application. Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. asianpubs.orgresearchgate.net
Research on the parent compound, 5-HTP, often utilizes a mobile phase consisting of a mixture of acidified water (using phosphoric acid or formic acid) and acetonitrile (B52724). mdpi.comasianpubs.orgresearchgate.net Detection is commonly performed using a photodiode array (PDA) or UV detector, with wavelengths set around 225 nm or 275 nm to capture the indole (B1671886) chromophore. asianpubs.orgmtc-usa.com These methods are readily adaptable for the ethyl ester derivative, with adjustments to the mobile phase composition to account for the ester's increased retention time due to its enhanced hydrophobicity. LC-MS compatible mobile phases, such as those using ammonium (B1175870) acetate (B1210297) or formic acid, also allow for seamless integration with mass spectrometry for more definitive identification. mtc-usa.com
| Parameter | Typical Conditions for 5-HTP Analysis | Notes for this compound |
| Column | Reversed-Phase C18, 5 µm (250 x 4.6 mm) asianpubs.org | Same column type is suitable. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (7:93 v/v) asianpubs.orgresearchgate.net | Gradient elution or a higher percentage of acetonitrile may be needed due to increased hydrophobicity. |
| Flow Rate | 1.0 mL/min asianpubs.orgmtc-usa.com | Typically maintained, but can be optimized. |
| Detection | UV at 275 nm asianpubs.orgresearchgate.net or 225 nm mtc-usa.com | The indole chromophore is retained; same wavelengths are applicable. |
| Temperature | Ambient asianpubs.org | Can be controlled (e.g., 27-32 °C) to ensure reproducibility. asianpubs.org |
This table presents typical HPLC parameters used for the analysis of 5-HTP, which are foundational for developing methods for its ethyl ester.
Gas chromatography requires that analytes be volatile and thermally stable. Compounds like this compound, which contain polar functional groups (-OH, -NH), are non-volatile. Therefore, a chemical derivatization step is necessary prior to GC-MS analysis to convert them into more volatile forms. researchgate.net
The most common method for tryptophan-related compounds is silylation, where active hydrogens on hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. After derivatization, the resulting volatile compound can be separated on a nonpolar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) and analyzed by the mass spectrometer. nih.gov This approach allows for both quantification and structural confirmation based on the fragmentation pattern of the derivatized molecule.
The prefix "DL" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. iapc-obp.com Since enantiomers often have different biological activities and pharmacokinetic properties, it is critical to be able to separate and quantify them. asianpubs.org Chiral chromatography is the definitive method for this purpose. nih.gov
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. iapc-obp.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® columns), are widely used for separating a broad range of chiral molecules, including amino acid derivatives. asianpubs.orgnih.gov The mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape. asianpubs.org By using this method, the enantiomeric excess (ee) of a sample can be accurately determined, which is a critical quality attribute for any chiral compound intended for biological research.
Spectroscopic and Spectrometric Characterization in Synthetic and Biological Research
Spectroscopic methods provide detailed information about the molecular structure and mass of this compound, confirming its identity and aiding in the analysis of its metabolic fate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the absolute structural elucidation of organic molecules. bas.bg By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete molecular structure can be mapped out.
For this compound, the NMR spectrum would show characteristic signals for the indole ring, the amino acid backbone, and the ethyl ester group. While specific spectral data for the ethyl ester is not widely published, a predictive analysis can be made based on the well-documented spectra of the parent compound, 5-hydroxy-L-tryptophan. hmdb.cachemicalbook.com The addition of the ethyl ester group would introduce a distinct downfield quartet for the methylene (B1212753) (-CH₂) protons and an upfield triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, two additional signals would appear for the methylene and methyl carbons of the ethyl group. chemicalbook.com Two-dimensional NMR techniques like COSY and HMBC would be used to confirm the connectivity between these groups and the rest of the molecule. bas.bg
| Nucleus | Predicted Chemical Shift (δ) for this compound | Notes |
| ¹H NMR | ~1.2 ppm (triplet, 3H) | Methyl protons (-O-CH₂-CH₃ ) of the ethyl group. |
| ~2.9-3.3 ppm (multiplet, 2H) | β-protons of the tryptophan backbone. chemicalbook.com | |
| ~3.5 ppm (multiplet, 1H) | α-proton of the tryptophan backbone. chemicalbook.com | |
| ~4.1 ppm (quartet, 2H) | Methylene protons (-O-CH₂ -CH₃) of the ethyl group. | |
| ~6.6-7.2 ppm (multiplets) | Protons of the indole ring. chemicalbook.com | |
| ~8.6-10.7 ppm (singlets) | Amine and indole NH protons. chemicalbook.com | |
| ¹³C NMR | ~14 ppm | Methyl carbon of the ethyl group. chemicalbook.com |
| ~28 ppm | β-carbon of the tryptophan backbone. | |
| ~55 ppm | α-carbon of the tryptophan backbone. | |
| ~61 ppm | Methylene carbon of the ethyl group. chemicalbook.com | |
| ~102-150 ppm | Carbons of the indole ring. | |
| ~172-175 ppm | Carbonyl carbon of the ester group. chemicalbook.com |
This table provides predicted NMR chemical shifts based on data for 5-hydroxytryptophan and standard values for ethyl esters. chemicalbook.comchemicalbook.com Solvent: DMSO-d₆.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. researchgate.net When coupled with a chromatographic technique (like LC-MS or GC-MS), it provides high specificity for identifying and quantifying compounds in complex mixtures. mdpi.com
For this compound (C₁₃H₁₆N₂O₃), the expected molecular weight is approximately 248.28 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 249.29.
Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the precursor ion. The fragmentation pattern of tryptophan derivatives is well-studied. rsc.org The primary fragmentation for 5-HTP involves the loss of the side chain, resulting in a characteristic fragment at m/z 146, which corresponds to the stable quinolinium ion. chemicalbook.com For the ethyl ester, a similar fragmentation pathway is expected. Additionally, characteristic losses related to the ethyl ester group, such as the loss of ethanol (46 Da) or the ethoxycarbonyl group (-COOEt, 73 Da), would be anticipated, providing definitive evidence for the presence of the ester moiety.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| 5-Hydroxytryptophan | 221.2 | 175.1, 146.1 | Loss of HCOOH (formic acid); Formation of quinolinium ion. chemicalbook.com |
| This compound | 249.3 (Predicted) | 203.2, 175.1, 146.1 | Loss of C₂H₅OH (ethanol); Loss of ethyl formate; Formation of quinolinium ion. (Predicted) |
This table compares the known fragmentation of 5-HTP with the predicted fragmentation of its ethyl ester derivative.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of this compound, providing valuable information about its functional groups and chromophoric system.
Key expected IR absorption bands would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group on the indole ring.
N-H Stretching: A medium to weak band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and the phenolic hydroxyl group.
Aromatic C-H and C=C Stretching: Multiple sharp bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, arising from the indole ring.
These expected values are based on the known absorption frequencies of similar tryptophan derivatives. For instance, studies on L-Tryptophan and its dipeptides have detailed the characteristic vibrational modes of the indole ring and the amino acid backbone, providing a solid foundation for interpreting the spectrum of its ethyl ester derivative. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 5-hydroxyindole (B134679) chromophore. The absorption maxima are expected to be similar to those of the parent compound, 5-hydroxytryptophan. The ethyl ester group does not significantly alter the chromophore responsible for UV absorption.
Typically, 5-hydroxyindole derivatives exhibit two main absorption bands in the UV region. For related compounds like L-tryptophan, absorption maxima are observed around 280 nm. The presence of the hydroxyl group at the 5-position of the indole ring is known to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to tryptophan. Therefore, this compound is expected to show a primary absorption maximum in the range of 275-290 nm, with a secondary, weaker band at a shorter wavelength.
Quantitative Analysis in Complex Biological Matrices (Non-Human Origin)
The quantification of this compound in non-human biological matrices, such as plasma, serum, and tissue homogenates, is critical for pharmacokinetic and metabolic studies. This typically involves sophisticated sample preparation techniques followed by sensitive and selective bioanalytical methods.
Sample Preparation and Extraction Protocols
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques employed for tryptophan derivatives, which are applicable to its ethyl ester, include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is often the simplest and fastest method for removing proteins from plasma or serum samples. It involves the addition of a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid). nih.govresearchgate.net For instance, in the analysis of L-5-hydroxytryptophan in rat serum, acetonitrile has been effectively used to de-proteinize the samples. researchgate.net The sample is vortexed and then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial and depends on the polarity of the analyte. For tryptophan derivatives, a range of organic solvents can be employed.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. For tryptophan and its metabolites, reversed-phase (e.g., C18) or ion-exchange sorbents can be used. nih.gov
A summary of common sample preparation techniques for tryptophan derivatives is presented in the table below:
| Technique | Principle | Common Reagents/Sorbents | Applicability to this compound |
| Protein Precipitation | Protein denaturation and removal | Acetonitrile, Methanol, Trichloroacetic Acid, Perchloric Acid | High - simple and effective for initial cleanup of plasma/serum. nih.govresearchgate.net |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Ethyl acetate, Dichloromethane | Moderate to High - requires optimization of solvent system. |
| Solid-Phase Extraction | Selective retention on a solid sorbent | C18, Ion-Exchange Resins | High - provides cleaner extracts and potential for concentration. nih.gov |
Development and Validation of Bioanalytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for the quantitative analysis of this compound in biological samples. The choice of detector depends on the required sensitivity and selectivity.
Chromatographic Separation: Reversed-phase HPLC is the most common separation mode for tryptophan and its derivatives. A C18 column is frequently used as the stationary phase. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency in mass spectrometry. researchgate.net
Detection Methods:
UV Detection: While less sensitive than other methods, UV detection can be used for quantification, typically monitoring the eluent at the absorption maximum of the 5-hydroxyindole chromophore (around 270-280 nm). nova.edu
Fluorescence Detection: This method offers higher sensitivity and selectivity for naturally fluorescent compounds like tryptophan derivatives. The excitation and emission wavelengths are optimized for the specific analyte. For related compounds, excitation is often set around 280 nm and emission around 340 nm. nih.gov
Mass Spectrometry (MS) Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and specificity. researchgate.netnih.gov The instrument is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This technique allows for the accurate measurement of the analyte even in the presence of co-eluting matrix components.
Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. According to international guidelines, validation includes the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the detector response is directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is generally required.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
An example of a validated LC-MS method for the parent compound, L-5-hydroxytryptophan, in rat serum reported a linear range of 5 to 17 ng/µL with good reproducibility and recovery (94.65–95.46%). researchgate.net A similar validation process would be essential for a method intended for this compound.
A summary of typical validation parameters for bioanalytical methods is provided below:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Correlation between concentration and response | > 0.99 |
| Accuracy | Closeness to the true value | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%RSD) | Reproducibility of measurements | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Extraction efficiency | Consistent, precise, and reproducible |
| Stability | Analyte stability under various conditions | Analyte concentration within ±15% of initial |
Computational and Theoretical Studies of 5 Hydroxy Dl Tryptophan Ethyl Ester
Molecular Modeling and Docking Simulations
Ligand-Protein Interaction Predictions with Relevant Enzymes (e.g., TPH, AADC)
There is no publicly available research detailing the ligand-protein interaction predictions of 5-Hydroxy-DL-tryptophan ethyl ester with tryptophan hydroxylase (TPH) or aromatic amino acid decarboxylase (AADC) through molecular docking simulations. Such studies would be valuable in elucidating the binding affinity and orientation of this ester derivative within the active sites of these key enzymes in the serotonin (B10506) synthesis pathway.
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational analysis and molecular dynamics simulations of this compound is not present in the available scientific literature. These studies would provide insight into the molecule's flexibility, stable conformations in different solvent environments, and the energetic landscape of its various shapes, which are crucial for understanding its interaction with biological targets.
Quantum Chemical Calculations
Electronic Structure and Reactivity Predictions
No dedicated studies on the electronic structure and reactivity predictions of this compound using quantum chemical calculations have been found. Such calculations could provide valuable data on its molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to its chemical behavior and reactivity.
Spectroscopic Property Simulations
There is no available research on the simulation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. These simulations, when compared with experimental spectra, can help confirm the molecule's structure and provide a deeper understanding of its electronic transitions and vibrational modes.
Reaction Mechanism Predictions
No information is available in the public domain concerning the prediction of reaction mechanisms involving this compound through computational methods. Such studies would be instrumental in understanding its metabolic fate and potential chemical transformations under various conditions.
Computational Studies of Ester Hydrolysis Pathways
The hydrolysis of this compound to its parent compound, 5-Hydroxytryptophan (B29612), is a critical reaction, both in biological systems and in synthetic organic chemistry. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of this transformation. nih.govacs.orgmdpi.com These studies typically investigate the reaction under both acidic and basic conditions, as the pathways and energetics can differ significantly.
In a typical computational approach, the geometric and electronic structures of the reactants, intermediates, transition states, and products are optimized. This allows for the calculation of key thermodynamic and kinetic parameters. For the hydrolysis of an amino acid ester like this compound, the calculations would focus on the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester group.
Key computational findings often include:
Activation Energy Barriers: The energy required to reach the transition state for each step of the hydrolysis reaction. Lower activation barriers indicate a faster reaction rate.
Solvent Effects: The role of the solvent (typically water) in stabilizing charged intermediates and transition states through explicit or implicit solvation models.
Below is a hypothetical data table summarizing the kind of results that would be generated from a DFT study on the hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Rate-Determining Step | Nucleophilic attack of water | Nucleophilic attack of hydroxide |
| Activation Energy (kcal/mol) | 15-25 | 10-18 |
| Reaction Enthalpy (kcal/mol) | -5 to -10 (Exothermic) | -15 to -25 (Highly Exothermic) |
| Key Intermediate | Protonated ester | Tetrahedral intermediate |
In Silico Exploration of Novel Synthetic Routes
Computational chemistry is a powerful tool for the in silico exploration of novel and efficient synthetic routes for complex molecules like this compound. Instead of relying solely on traditional trial-and-error laboratory methods, computational approaches can predict the feasibility of various synthetic strategies, identify potential side reactions, and optimize reaction conditions.
The synthesis of this compound typically involves the esterification of 5-Hydroxytryptophan. Computational models can be used to evaluate different esterification methods, such as Fischer esterification or the use of coupling agents. These models can predict reaction outcomes by calculating the energies of reactants, products, and transition states.
Furthermore, in silico tools can be employed to design entirely new synthetic pathways. This can involve retrosynthetic analysis software that proposes disconnections of the target molecule to identify simpler starting materials. The feasibility of each proposed synthetic step can then be evaluated using quantum chemical calculations.
A hypothetical workflow for the in silico exploration of a novel synthetic route for this compound might include:
Retrosynthetic Analysis: Computational identification of potential precursors, such as 5-hydroxyindole (B134679) and a suitable serine derivative.
Reaction Pathway Modeling: Using DFT to model the reaction steps, for example, a Friedel-Crafts type reaction to couple the indole (B1671886) and serine moieties.
Catalyst Screening: Virtually screening different catalysts to identify the most efficient one for the key bond-forming reactions.
Byproduct Prediction: Identifying potential side reactions and byproducts to help in the design of purification strategies.
Below is an illustrative table of synthetic routes that could be evaluated computationally.
| Synthetic Route | Key Reaction | Computational Focus | Predicted Yield |
| Route A | Fischer Esterification of 5-HTP | Modeling protonation and nucleophilic attack | Moderate to High |
| Route B | Steglich Esterification of 5-HTP | Evaluating the role of DCC and DMAP | High |
| Route C | From 5-Benzyloxyindole | Modeling multi-step synthesis and deprotection | Variable |
Note: The predicted yields in this table are qualitative and would be based on the calculated thermodynamic and kinetic parameters from the in silico study.
By employing these computational and theoretical methods, researchers can significantly accelerate the development of efficient and scalable synthetic processes for valuable compounds like this compound.
Synthesis and Investigation of Derivatives, Analogues, and Modified Forms of 5 Hydroxy Dl Tryptophan Ethyl Ester for Research Purposes
Design and Synthesis of Chemically Modified Analogues
The design and synthesis of chemically modified analogues of 5-Hydroxy-DL-tryptophan ethyl ester are primarily driven by the need for specific molecular tools in research. The esterification of the parent compound, 5-Hydroxytryptophan (B29612) (5-HTP), to its ethyl ester form alters its chemical properties, such as lipophilicity, which can be advantageous for certain experimental designs. nih.gov The synthesis of such derivatives often involves multi-step chemical processes. For instance, the synthesis of 5-HTP itself can be achieved through various methods, including the condensation of 5-benzyloxygramine (B72693) with diethyl formaminomalonate, followed by saponification, decarboxylation, and hydrogenolysis. nih.gov Another approach involves the use of L-tryptophan as a starting material, which undergoes esterification to form tryptophan methyl or ethyl ester hydrochloride, followed by a series of reactions including desalting, acetylation, redox reactions, and deacetylation to yield 5-HTP. nih.gov
Structure-Activity Relationship (SAR) Studies in Non-Therapeutic Contexts
While extensive Structure-Activity Relationship (SAR) studies on this compound analogues are not widely documented in a non-therapeutic context, the principles of SAR are applied to understand how structural modifications influence the compound's behavior in biological systems. For example, studies on related tryptamine (B22526) derivatives have shown that substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain significantly affect their affinity for specific receptors, such as the 5-HT2A receptor. nih.govbiomolther.org These studies, although often aimed at therapeutic targets, provide valuable data for designing research tools with specific binding properties. The introduction of different functional groups can alter the molecule's polarity, steric hindrance, and electronic distribution, thereby modifying its interaction with biological macromolecules. The goal in a non-therapeutic research context is not to enhance a therapeutic effect but to create a molecule that can, for example, selectively bind to a target protein with high affinity for detection or quantification purposes.
| Compound/Derivative | Structural Modification | Observed Effect in Research Context (Example) |
| Phenethylamine Derivatives | Two phenyl groups attached to ethylamine backbone | Higher affinity for 5-HT2A receptor compared to tryptamines. nih.govbiomolther.org |
| Tryptamine Derivatives | Tryptamine group on ethylamine backbone, allyl groups on nitrogen | Oxygen-containing substituents on the large ring positively influence affinity for 5-HT2AR. nih.govbiomolther.org |
This table is generated based on research on related tryptamine derivatives and illustrates the principles of SAR that could be applied to this compound analogues.
Isotope Labeling for Tracers in Biochemical Pathway Elucidation
Isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. While specific studies on the isotopic labeling of this compound are not prevalent, methods for labeling its parent compound, tryptophan, and its derivatives are well-established and provide a framework for such endeavors. For instance, stable isotope-labeled tryptophan, such as [13C11]-Trp, is used to measure peripheral serotonin (B10506) synthesis by monitoring the appearance of the labeled serotonin. nih.gov
The synthesis of radiolabeled analogues of 5-hydroxy-L-tryptophan, such as 18F-labeled derivatives, for use as positron emission tomography (PET) tracers in tumor imaging, highlights the potential for creating similar tools from the DL-ethyl ester form. nih.govnih.gov The synthesis of these tracers involves complex multi-step procedures to introduce the radioisotope into the molecule. The resulting labeled compound can then be introduced into a biological system, and its distribution and transformation can be monitored non-invasively. This approach allows researchers to study enzyme kinetics, metabolic fluxes, and the biodistribution of the compound and its metabolites in real-time.
| Isotopically Labeled Compound | Isotope | Research Application |
| [13C11]-Tryptophan | 13C | Measurement of peripheral serotonin synthesis. nih.gov |
| 18F-labeled 5-hydroxy-L-tryptophan analogues | 18F | Potential PET radiotracers for tumor imaging. nih.govnih.gov |
This table provides examples of isotope labeling of related tryptophan compounds, illustrating the potential applications for isotopically labeled this compound.
Development of Fluorescent Probes and Research Tools
The intrinsic fluorescence of the indole ring in tryptophan and its derivatives makes them valuable as natural fluorescent probes. 5-Hydroxytryptophan (5-HW), the parent compound of the ethyl ester, exhibits a significant absorbance between 310-320 nm, which allows it to serve as an exclusive fluorescent probe in protein studies, especially in complex mixtures. nih.gov When incorporated into proteins, 5-HW can be used to study protein-protein interactions, protein folding, and conformational changes. nih.gov For instance, the replacement of a tyrosine residue with 5-hydroxytryptophan in insulin (B600854) created a spectrally enhanced analogue that was useful for studying hormone-receptor interactions. nih.gov
While the development of fluorescent probes specifically from this compound is not extensively reported, the principle remains applicable. The esterification could potentially modify the photophysical properties of the fluorophore or its cellular uptake, offering different advantages for specific research questions. These fluorescent analogues can be used in techniques such as fluorescence anisotropy and time-resolved fluorescence decay measurements to provide detailed information about molecular interactions and dynamics. nih.gov
Investigation of Prodrug Concepts for Enhanced Research Utility (non-therapeutic applications)
The prodrug concept involves chemically modifying a compound to improve its properties, such as solubility or cell permeability, with the modifying group being cleaved in vivo to release the active parent drug. nih.govnih.gov In a non-therapeutic research context, this approach can be adapted to enhance the utility of a research tool. For example, converting a hydrophilic compound into a more lipophilic ester prodrug can facilitate its passage across cell membranes, allowing researchers to study its intracellular effects. The ethyl ester of 5-Hydroxy-DL-tryptophan can be considered a simple prodrug form of 5-Hydroxy-DL-tryptophan.
Future Directions and Emerging Research Avenues for 5 Hydroxy Dl Tryptophan Ethyl Ester
Challenges in Scalable and Sustainable Synthesis for Research Demands
The advancement of research into 5-Hydroxy-DL-tryptophan ethyl ester is intrinsically linked to its availability, which is dependent on efficient and sustainable synthesis methods. Currently, the production of 5-HTP, the precursor to the ethyl ester, is primarily achieved through extraction from the seeds of the African plant Griffonia simplicifolia or through chemical synthesis. metwarebio.comaltmedrev.com Both methods present significant challenges for producing the ethyl ester derivative in the quantities and purity required for extensive research.
Chemical synthesis of 5-HTP and its derivatives can be a complex, multi-step process that is often costly and generates significant chemical waste, posing environmental concerns. metwarebio.com The synthesis of the ethyl ester would require an additional esterification step, further adding to the complexity and cost. While biosynthesis methods using metabolically engineered microorganisms are being explored for 5-HTP production as a more sustainable alternative, the direct microbial synthesis of this compound has not yet been established. frontiersin.org The development of scalable and sustainable synthetic routes is therefore a critical challenge that needs to be addressed to meet future research demands for this specific compound.
| Challenge | Description |
| Complexity of Synthesis | Multi-step chemical processes are often required, which can be inefficient and low-yielding. |
| Cost of Production | The starting materials and reagents for chemical synthesis can be expensive, contributing to a high overall cost. |
| Environmental Impact | Chemical synthesis routes can generate hazardous waste products, raising concerns about environmental sustainability. |
| Scalability | Existing methods may not be easily scalable to produce the larger quantities needed for widespread research. |
| Lack of Established Biosynthesis | Direct microbial production of the ethyl ester has not been developed, limiting sustainable production options. |
Opportunities for Advanced Biochemical Investigations
The ethyl ester modification of 5-Hydroxy-DL-tryptophan offers unique physicochemical properties that could be leveraged in advanced biochemical investigations, particularly in the fields of multi-omics and neuroscience.
Application in Multi-Omics Research (e.g., metabolomics in animal models)
The esterification of the carboxyl group in 5-Hydroxy-DL-tryptophan to form the ethyl ester is expected to increase its lipophilicity. This enhanced lipid solubility could facilitate its transport across biological membranes, including the blood-brain barrier. nih.gov This property is highly advantageous for metabolomics studies in animal models, as it could lead to more efficient delivery to target tissues and a clearer metabolic signature.
A metabolomic workflow for the analysis of tryptophan and its metabolites has already been developed and includes tryptophan ethyl ester, demonstrating the feasibility and utility of incorporating such derivatives in high-throughput analytical methods. nih.govacs.org The application of this compound in similar metabolomics platforms could provide a more detailed understanding of the metabolic fate of this serotonin (B10506) precursor in vivo. Such studies could elucidate its conversion to serotonin and other downstream metabolites, offering valuable insights into the regulation of the serotonergic system in various physiological and pathological states. nih.gov
Integration with Optogenetics and Chemogenetics in Neuroscience Research (non-human)
Optogenetics and chemogenetics are powerful techniques that allow for the precise control of neural circuit activity. nih.gov These methods have revolutionized the study of brain function and are increasingly being used to investigate the neural circuits underlying a wide range of behaviors and disorders. The serotonergic system is a key target for such investigations due to its widespread influence on mood, cognition, and behavior. nih.gov
This compound, as a potentially more bioavailable precursor to serotonin, could be a valuable tool in conjunction with these advanced neuroscience techniques. nih.gov By transiently increasing the substrate for serotonin synthesis in a controlled manner, researchers could use optogenetic or chemogenetic stimulation to study the effects of enhanced serotonergic signaling in specific brain regions and circuits with greater temporal and spatial precision. This could lead to a more nuanced understanding of how serotonin modulates neural activity and behavior.
Role in the Development of Next-Generation Research Methodologies
The unique properties of this compound position it as a compound that could contribute to the development of next-generation research methodologies. Its potential for enhanced bioavailability could lead to the refinement of animal models of serotonergic dysregulation. By providing a more reliable and reproducible method for elevating brain serotonin levels, this compound could help to standardize research protocols and improve the translational relevance of preclinical studies.
Furthermore, the development of isotopically labeled versions of this compound could open up new possibilities for in vivo tracking and metabolic flux analysis. These stable isotope tracers could be used in conjunction with advanced imaging techniques, such as mass spectrometry imaging, to visualize the distribution and metabolism of the compound in real-time within the brain and other tissues. This would provide an unprecedented level of detail about the pharmacokinetics and pharmacodynamics of this serotonin precursor.
| Potential Application | Description |
| Enhanced Bioavailability | The ethyl ester group is expected to increase lipophilicity, potentially improving absorption and transport across the blood-brain barrier. nih.gov |
| Metabolomics Studies | Could serve as a valuable tool in multi-omics research to trace the metabolic pathways of serotonin precursors. nih.govacs.org |
| Neuroscience Research | Can be integrated with optogenetics and chemogenetics to precisely study the effects of increased serotonin synthesis in specific neural circuits. nih.gov |
| Development of Research Models | May lead to more reliable and reproducible animal models of serotonergic function and dysfunction. |
| Isotopic Labeling | Labeled versions could be used for in vivo tracking and metabolic flux analysis with advanced imaging techniques. |
Interdisciplinary Research Collaborations and Global Impact on Fundamental Science
The exploration of this compound's full potential will necessitate collaborations across multiple scientific disciplines. Synthetic chemists will be needed to develop efficient and sustainable methods for its production. Neuroscientists and pharmacologists will be crucial for designing and conducting experiments to elucidate its biological effects. Analytical chemists will play a key role in developing and validating methods for its detection and quantification in biological samples.
Such interdisciplinary collaborations have the potential to significantly impact our fundamental understanding of the serotonergic system. By providing a more refined tool for manipulating serotonin levels, research with this compound could lead to new discoveries about the role of serotonin in health and disease. This, in turn, could have a global impact on fundamental science by providing a more solid foundation for the development of future therapeutic strategies for a range of neurological and psychiatric disorders. The widespread application of tryptophan derivatives in various fields, including medicine and agriculture, underscores the broad potential impact of research in this area. frontiersin.org
Q & A
Q. What are the recommended analytical methods for assessing the purity of 5-Hydroxy-DL-tryptophan ethyl ester in laboratory settings?
High-performance liquid chromatography (HPLC) with UV detection is a standard method for purity analysis, particularly when ≥98% purity is required. Methodological considerations include column selection (e.g., reverse-phase C18), mobile phase optimization (e.g., aqueous-organic gradients), and calibration with certified reference standards. Cross-validation using mass spectrometry (LC-MS) is advised to confirm molecular integrity and detect trace impurities .
Q. How should researchers handle and store this compound to ensure stability?
The compound is stable under recommended storage conditions (dry, cool environments, 2–8°C). Avoid exposure to bases (e.g., NaOH, KOH), as incompatibility may lead to decomposition . Use chemically resistant gloves (EN 374-compliant) and full-face respirators (NIOSH N100 or CEN P3) during handling to minimize dermal/airway exposure .
Q. What safety protocols are critical for laboratory work involving this compound?
Adhere to strict personal protective equipment (PPE) protocols:
- Skin protection : Use disposable nitrile gloves and full-body chemical-resistant suits.
- Respiratory protection : Employ air-purifying respirators if engineering controls (e.g., fume hoods) are insufficient .
- Emergency procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion/inhalation .
Q. What are the documented toxicological risks associated with this compound?
Limited acute toxicity data are available. Precautionary measures include treating it as a potential irritant. No carcinogenic components (≥0.1% per IARC) are reported, but chronic exposure risks (e.g., reproductive toxicity) remain unstudied, necessitating hazard-minimization strategies .
Q. How can researchers verify the chemical identity of synthesized this compound?
Use spectroscopic techniques:
- NMR : Confirm esterification via ethyl-group proton signals (~1.2 ppm for CH₃, ~4.1 ppm for CH₂).
- FT-IR : Validate the ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl group (broad ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can experimental designs address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
Implement tiered characterization workflows:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting/decomposition temperatures.
- Solubility profiling : Use shake-flask methods across pH buffers (1–13) and solvents (polar/nonpolar) to map solubility .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture sensitivity .
Q. What strategies are effective for resolving contradictions in stability data under varying experimental conditions?
Conduct accelerated stability studies:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV/visible), and oxidative (H₂O₂) conditions.
- Analytical monitoring : Track degradation products via HPLC-UV/MS and correlate with environmental factors (pH, temperature) .
Q. How should researchers evaluate reproductive or chronic toxicity in the absence of comprehensive toxicological data?
- In vitro assays : Use cell-based models (e.g., HepG2 hepatocytes) for cytotoxicity and genotoxicity (Ames test).
- In vivo alternatives : Zebrafish embryo assays (OECD TG 236) to assess developmental toxicity .
Q. What methodologies optimize the synthesis of this compound while minimizing side reactions?
- Esterification optimization : Use Steglich conditions (DCC/DMAP) for mild, high-yield reactions.
- Byproduct control : Employ scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis .
Q. How can researchers validate analytical methods for impurity profiling in compliance with ICH guidelines?
Follow ICH Q2(R1) validation parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
